molecular formula C25H21NO3 B5210434 N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide

N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide

Cat. No. B5210434
M. Wt: 383.4 g/mol
InChI Key: QEGFNJKRANLPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HNMPA-(AM)₃ is a small molecule that was first synthesized in the 1990s by researchers at the University of California, San Diego. It was originally developed as a tool for studying the function of ion channels in cells, but it has since been found to have a wide range of potential applications in scientific research.

Scientific Research Applications

HNMPA-(AM)₃ has been used in a variety of scientific research applications, including:
1. Ion Channel Studies: HNMPA-(AM)₃ is a potent blocker of certain types of ion channels, which are important for the function of many different types of cells. By blocking these channels, researchers can study their function and role in various physiological processes.
2. Neurological Research: HNMPA-(AM)₃ has been shown to have neuroprotective effects in animal models of neurological diseases, such as Parkinson's and Alzheimer's. It may also have potential as a treatment for traumatic brain injury.
3. Cancer Research: HNMPA-(AM)₃ has been shown to inhibit the growth of certain types of cancer cells in vitro, and may have potential as a cancer treatment.

Mechanism of Action

HNMPA-(AM)₃ works by binding to specific sites on ion channels, blocking their function. It has been shown to be particularly effective at blocking certain types of calcium channels, which are important for many physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HNMPA-(AM)₃ depend on the specific ion channels that it blocks. Some potential effects include:
1. Reduced Calcium Influx: By blocking calcium channels, HNMPA-(AM)₃ can reduce the influx of calcium ions into cells, which can have a variety of downstream effects.
2. Neuroprotection: HNMPA-(AM)₃ has been shown to protect neurons from damage in animal models of neurological diseases.
3. Anti-Cancer Effects: HNMPA-(AM)₃ has been shown to inhibit the growth of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using HNMPA-(AM)₃ in lab experiments. Some potential advantages include:
1. Potency: HNMPA-(AM)₃ is a potent blocker of certain types of ion channels, which makes it a valuable tool for studying their function.
2. Specificity: HNMPA-(AM)₃ is highly specific for certain types of ion channels, which allows researchers to study their function without affecting other channels.
3. Versatility: HNMPA-(AM)₃ has a wide range of potential applications in scientific research, including ion channel studies, neurological research, and cancer research.
Some potential limitations of using HNMPA-(AM)₃ in lab experiments include:
1. Cost: HNMPA-(AM)₃ is a synthetic compound that can be expensive to produce, which may limit its accessibility for some researchers.
2. Toxicity: HNMPA-(AM)₃ has been shown to be toxic at high concentrations, which can limit its use in certain types of experiments.
3. Specificity: While the specificity of HNMPA-(AM)₃ can be an advantage, it can also be a limitation if researchers are interested in studying ion channels that are not affected by the compound.

Future Directions

There are several potential future directions for research on HNMPA-(AM)₃, including:
1. Development of New Compounds: Researchers may develop new compounds that are based on the structure of HNMPA-(AM)₃, but have improved properties for specific applications.
2. Clinical Trials: HNMPA-(AM)₃ has shown promise as a potential treatment for neurological diseases and cancer, and may be tested in clinical trials in the future.
3. Mechanistic Studies: Further studies are needed to fully understand the mechanism of action of HNMPA-(AM)₃ and its effects on different types of cells and physiological processes.
In conclusion, HNMPA-(AM)₃ is a synthetic compound that has a wide range of potential applications in scientific research. It has been used in ion channel studies, neurological research, and cancer research, and may have future applications in clinical trials. While there are some limitations to using HNMPA-(AM)₃ in lab experiments, its potency and specificity make it a valuable tool for studying the function of ion channels and other physiological processes.

Synthesis Methods

HNMPA-(AM)₃ can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process requires specialized equipment and expertise.

properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-29-22-14-8-7-13-20(22)25(28)26-24(18-10-3-2-4-11-18)23-19-12-6-5-9-17(19)15-16-21(23)27/h2-16,24,27H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGFNJKRANLPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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